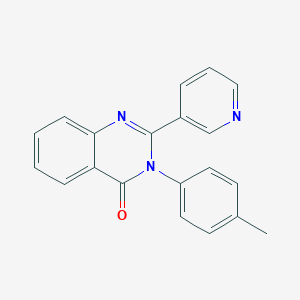
(1Z)-2-methylcyclohexanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-methylcyclohexanone oxime is an organic compound belonging to the class of oximes, which are characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is a ketoxime, derived from the corresponding ketone, 2-methylcyclohexanone. Oximes are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-methylcyclohexanone oxime typically involves the reaction of 2-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The general reaction scheme is as follows:
2-methylcyclohexanone+hydroxylamine hydrochloride→(1Z)-2-methylcyclohexanone oxime+water+hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aniline or p-phenylenediamine derivatives can accelerate the reaction, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-methylcyclohexanone oxime undergoes various chemical reactions, including:
Reduction: Reduction of the oxime group to an amine using reagents like sodium borohydride or hydrogenation over a metal catalyst.
Hydrolysis: Hydrolysis of the oxime back to the corresponding ketone and hydroxylamine in the presence of acids.
Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, hydrogenation using palladium on carbon.
Hydrolysis: Dilute hydrochloric acid or sulfuric acid at elevated temperatures.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: 2-methylcyclohexylamine.
Hydrolysis: 2-methylcyclohexanone and hydroxylamine.
Substitution: Depending on the nucleophile, products can include alkylated or acylated derivatives of 2-methylcyclohexanone.
Scientific Research Applications
(1Z)-2-methylcyclohexanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-2-methylcyclohexanone oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The oxime group can participate in hydrogen bonding and coordination with metal centers, making it a valuable ligand in coordination chemistry. Additionally, the compound can undergo nucleophilic attack at the carbon-nitrogen double bond, leading to various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone oxime: Similar in structure but lacks the methyl group at the 2-position.
Acetone oxime: A simpler oxime with a smaller carbon framework.
Benzaldehyde oxime: An aromatic oxime with different reactivity due to the presence of the benzene ring.
Uniqueness
(1Z)-2-methylcyclohexanone oxime is unique due to the presence of the methyl group, which can influence its steric and electronic properties. This can affect its reactivity and the types of reactions it undergoes compared to other oximes. The compound’s ability to form stable complexes with metal ions also distinguishes it from simpler oximes .
Properties
CAS No. |
1122-26-5 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
N-(2-methylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3 |
InChI Key |
MDIFHVYPHRHKLB-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1=NO |
Isomeric SMILES |
CC\1CCCC/C1=N/O |
Canonical SMILES |
CC1CCCCC1=NO |
Synonyms |
2-Methylcyclohexanone oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)
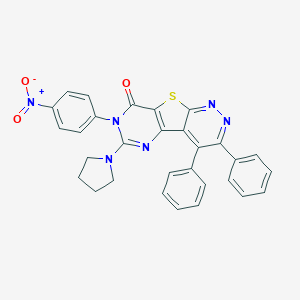
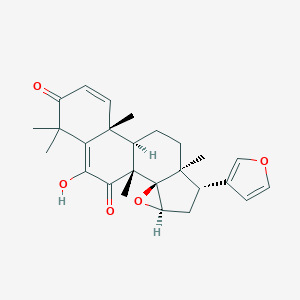

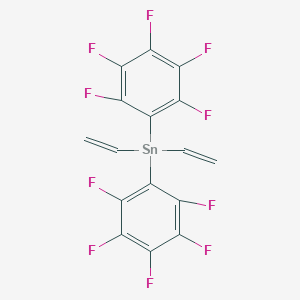
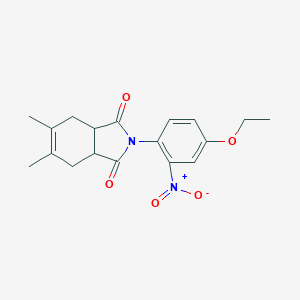
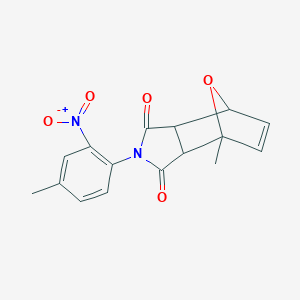
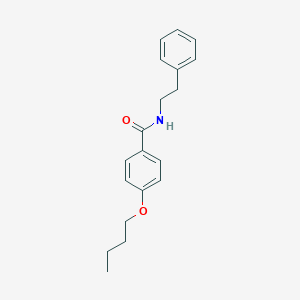
![2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide](/img/structure/B224090.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B224094.png)
![2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B224098.png)
![4-amino-13-(2-chlorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile](/img/structure/B224103.png)
